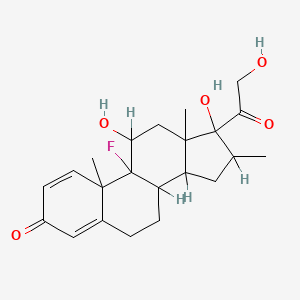
Celestone
Descripción general
Descripción
Celestone is a brand name for the synthetic corticosteroid compound betamethasone . Betamethasone is widely used for its potent anti-inflammatory and immunosuppressive properties. It is commonly administered in the form of betamethasone sodium phosphate and betamethasone acetate, which are used in various medical treatments, including allergic reactions, dermatologic diseases, and endocrine disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Betamethasone is synthesized from prednisolone through a series of chemical reactions. The key steps involve the introduction of a fluorine atom at the 9th position and a methyl group at the 16th position of the steroid nucleus. The synthesis typically involves:
Fluorination: Introduction of a fluorine atom using reagents like or .
Methylation: Addition of a methyl group using or .
Industrial Production Methods: Industrial production of betamethasone involves large-scale chemical synthesis in controlled environments to ensure high purity and yield. The process includes:
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize yield.
Purification: Using techniques like crystallization and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: Betamethasone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones using oxidizing agents like .
Reduction: Reduction of ketones to hydroxyl groups using reducing agents like .
Substitution: Halogenation reactions where hydrogen atoms are replaced by halogens using reagents like or .
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Major Products:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives
Aplicaciones Científicas De Investigación
Betamethasone has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in the study of corticosteroid chemistry and synthesis.
Biology: Employed in cell culture studies to investigate the effects of glucocorticoids on cell proliferation and differentiation.
Medicine: Extensively used in clinical research to study its efficacy in treating inflammatory and autoimmune diseases.
Industry: Utilized in the pharmaceutical industry for the development of anti-inflammatory drugs and formulations
Mecanismo De Acción
Betamethasone is often compared with other corticosteroids such as:
Dexamethasone: Similar in structure but has a slightly different side chain, leading to variations in potency and duration of action.
Prednisolone: Less potent than betamethasone but widely used for its broader therapeutic index.
Triamcinolone: Intermediate in potency between prednisolone and betamethasone, often used in dermatologic applications.
Uniqueness of Betamethasone:
Potency: Betamethasone is more potent than many other corticosteroids, making it effective at lower doses.
Duration of Action: It has a longer duration of action compared to some other corticosteroids, providing sustained relief from symptoms .
Comparación Con Compuestos Similares
- Dexamethasone
- Prednisolone
- Triamcinolone
- Methylprednisolone .
Propiedades
IUPAC Name |
9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREBDLICKHMUKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
378-44-9 | |
| Record name | betamethasone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39470 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


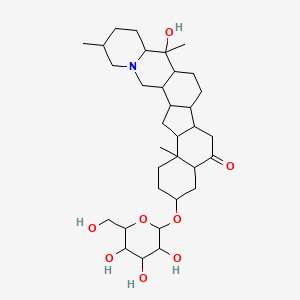
![1-[4-(difluoromethoxy)phenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-2-ium-3-carboxylate](/img/structure/B7835791.png)
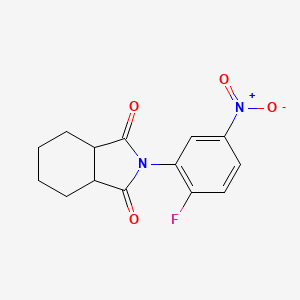
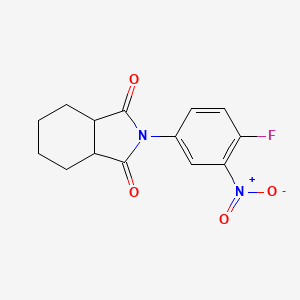
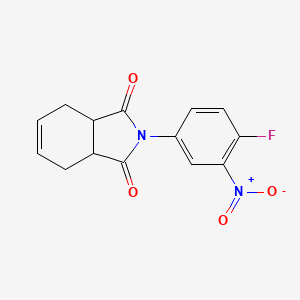
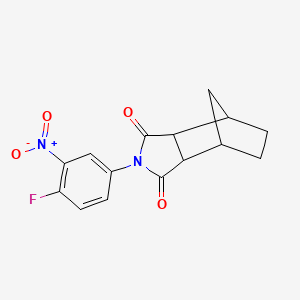
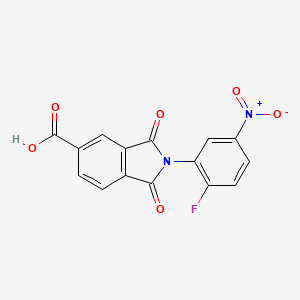
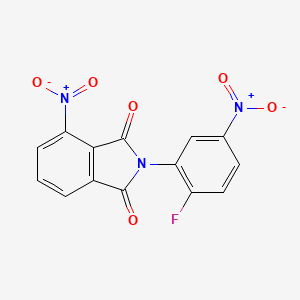
![3-{[4-(Aminocarbonyl)piperidin-1-yl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7835842.png)
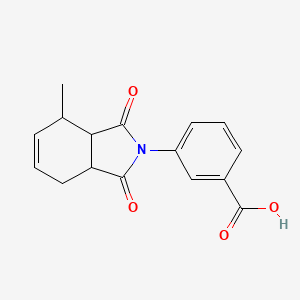
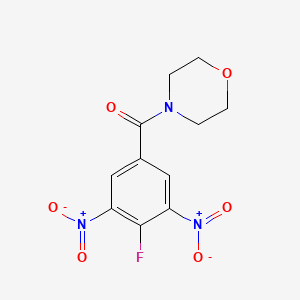
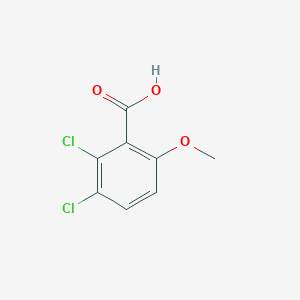
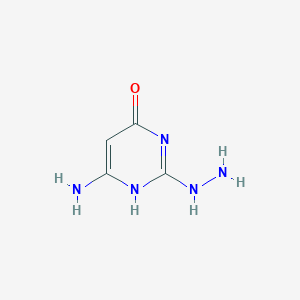
![3-(1,3-Dioxo-2-azaspiro[4.5]dec-2-yl)propanoic acid](/img/structure/B7835893.png)
